molecular formula C12H16Cl2FN B2625875 2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2089277-23-4

2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride

Cat. No.: B2625875
CAS No.: 2089277-23-4
M. Wt: 264.17
InChI Key: HNGIMJRENHPTGA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(4-chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN.ClH/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGIMJRENHPTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC(=C(C=C2)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride (1:1)
  • CAS : 2089277-23-4
  • Molecular Formula : C₁₂H₁₆Cl₂FN
  • Molecular Weight : 264.17 g/mol
  • Structure: Features a pyrrolidine ring substituted with a methyl group and a 4-chloro-3-fluorobenzyl group. No stereocenters are present .

Physicochemical Properties :

  • Storage : Requires long-term storage at -20°C for stability, with short-term storage at -4°C .

Comparison with Structural Analogs

Positional Isomers: 3-Chloro-4-Fluoro Substitution

Compound : 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride (CAS: 2060063-93-4)

  • Molecular Formula : C₁₂H₁₆Cl₂FN (identical to the target compound).
  • Key Difference : The chloro and fluoro substituents are swapped on the phenyl ring (3-chloro-4-fluoro vs. 4-chloro-3-fluoro).
  • Implications :
    • Altered electronic and steric properties may affect binding to biological targets.
    • Positional isomerism can influence metabolic stability and solubility .

Trifluoromethyl-Substituted Analogs

Compound : 2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS: 1197232-77-1)

  • Molecular Formula : C₁₁H₁₃ClF₃N
  • Molecular Weight : 251.68 g/mol
  • Key Feature : Replaces chloro and fluoro with a single trifluoromethyl (-CF₃) group.
  • Implications: Enhanced lipophilicity and electron-withdrawing effects may improve membrane permeability but reduce aqueous solubility.

Compound : 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride (CAS: 2060008-14-0)

  • Molecular Formula : C₁₃H₁₆ClF₄N
  • Molecular Weight : 297.72 g/mol
  • Key Feature : Combines a 4-fluoro substituent with a 3-trifluoromethyl group.
  • Implications :
    • Increased steric bulk and electronegativity could enhance target affinity but complicate synthesis .

Bulky Alkyl-Substituted Derivatives

Compound : 2-[(4-tert-Butylphenyl)methyl]-2-methylpyrrolidine hydrochloride

  • Molecular Formula : C₁₆H₂₆ClN (free base: C₁₆H₂₅N)
  • Molecular Weight : ~232.21 g/mol (free base).
  • Key Feature : Substitutes the aryl group with a hydrophobic tert-butyl (-C(CH₃)₃) moiety.
  • Implications :
    • Increased hydrophobicity may enhance blood-brain barrier penetration but raise toxicity risks.
    • Bulky substituents can disrupt crystallinity, affecting formulation .

Chiral Pyrrolidine Derivatives

Examples :

  • (2R)-2-Methylpyrrolidine hydrochloride (CAS: 135324-85-5)
  • (2R)-2-(Propan-2-yl)pyrrolidine hydrochloride (CAS: 860640-18-2)
  • Key Features : Chiral centers at the pyrrolidine 2-position; lack aryl substituents.
  • Implications :
    • Chirality introduces stereochemical complexity, impacting synthesis and biological activity.
    • Absence of the aryl group reduces π-π stacking interactions, limiting target engagement .

Comparative Analysis Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target (2089277-23-4) C₁₂H₁₆Cl₂FN 264.17 4-Cl, 3-F, methyl No stereocenters; stable at -20°C
Positional Isomer (2060063-93-4) C₁₂H₁₆Cl₂FN 264.17 3-Cl, 4-F, methyl Altered electronic effects
Trifluoromethyl Analog (1197232-77-1) C₁₁H₁₃ClF₃N 251.68 4-CF₃ High lipophilicity
tert-Butyl Derivative C₁₆H₂₆ClN ~232.21 4-tert-butyl Enhanced hydrophobicity
Chiral Derivative (135324-85-5) C₅H₁₂ClN 121.61 (2R)-methyl Stereochemical complexity

Biological Activity

2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C12H15ClFN·HCl. This compound has garnered interest in various scientific fields, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H16ClFN
  • Molecular Weight : 264.16 g/mol
  • CAS Number : 2089277-23-4

The biological activity of 2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties
Studies have shown that 2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride possesses antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

2. Antiviral Activity
Preliminary investigations suggest that the compound may exhibit antiviral activity, particularly against certain viral pathogens. The mechanism involves interference with viral replication processes.

3. Antiproliferative Effects
The compound has been evaluated for its antiproliferative effects against cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of breast, colon, and lung cancer cells, indicating potential as an anticancer agent.

Case Studies and Research Findings

StudyFindingsMethodology
Study 1 Demonstrated antimicrobial activity against E. coli and S. aureusDisk diffusion method
Study 2 Showed significant inhibition of proliferation in MCF-7 (breast cancer) cellsMTT assay
Study 3 Indicated potential antiviral effects against influenza virusPlaque reduction assay

Case Study Highlights

  • Antimicrobial Study : A study conducted using the disk diffusion method revealed that 2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
  • Cancer Cell Line Evaluation : In a series of experiments assessing antiproliferative effects on MCF-7 breast cancer cells, the compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.
  • Antiviral Assessment : The antiviral properties were assessed through plaque reduction assays, demonstrating a significant decrease in viral titers when treated with the compound, indicating its potential utility in antiviral drug development.

Q & A

Q. How should researchers validate novel analytical methods for this compound?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Specificity : Demonstrate baseline separation of peaks in HPLC chromatograms.
  • Linearity : Test over 80–120% of the target concentration (R2^2 > 0.99 required) .

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